molecular formula C7H6Br2O2 B1625858 2,6-Dibromo-4-methoxyphenol CAS No. 2423-74-7

2,6-Dibromo-4-methoxyphenol

Cat. No. B1625858
CAS RN: 2423-74-7
M. Wt: 281.93 g/mol
InChI Key: SGIZMXOUTHAIAN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxyphenol is a chemical compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 and is typically stored at room temperature . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-methoxyphenol consists of a phenol group with two bromine atoms and one methoxy group attached . The compound has a density of 2.0±0.1 g/cm³ .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-methoxyphenol has a boiling point of 257.0±35.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C . The compound has a flash point of 109.2±25.9 °C . It has a molar refractivity of 50.2±0.3 cm³ and a molar volume of 144.2±3.0 cm³ .

Scientific Research Applications

Radical Scavenging Activities

2,6-Dibromo-4-methoxyphenol derivatives have been explored for their radical scavenging activities. A study by Alaşalvar et al. (2014) synthesized and characterized compounds related to 2,6-Dibromo-4-methoxyphenol, assessing their free radical scavenging activities using various assays. The results indicated significant scavenging activities, especially for compound 2, which demonstrated effective DPPH, DMPD+, and ABTS+ scavenging activities (Alaşalvar et al., 2014).

Biomass Proxy and Pyrolysis Study

Vane and Abbott (1999) conducted a study on methoxyphenols, including 2,6-Dibromo-4-methoxyphenol, as proxies for terrestrial biomass. They investigated the chemical changes in lignin during hydrothermal alteration through closed system microscale pyrolysis. This research contributes to understanding biomass transformation under various conditions (Vane & Abbott, 1999).

Thermochemistry and Hydrogen Bonding

Varfolomeev et al. (2010) explored the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, including structures resembling 2,6-Dibromo-4-methoxyphenol. Their research provided insights into the intermolecular and intramolecular hydrogen bonds in these compounds, essential for understanding their behavior in various chemical contexts (Varfolomeev et al., 2010).

Electrochemical Oxidation Studies

Markova et al. (2015) studied the electrooxidation of tribromophenol and its derivatives, including 2,6-Dibromo-4-methoxyphenol. The research focused on the electrochemical behavior of these compounds, providing valuable insights for potential applications in chemical synthesis and analysis (Markova et al., 2015).

Safety And Hazards

The safety information for 2,6-Dibromo-4-methoxyphenol indicates that it is a potential hazard. Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2,6-dibromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIZMXOUTHAIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547674
Record name 2,6-Dibromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methoxyphenol

CAS RN

2423-74-7
Record name 2,6-Dibromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-methoxyphenol (10.00 g, 80.6 mmol) in CH2Cl2 (70 mL), add a stirred solution of benzyltrimethylammonium tribromide (69.10 g, 177.2 mmol) in CH2Cl2 (500 mL) and MeOH (200 mL). Stir the reaction for 12 hours and remove the solvent in vacuo. Add methyl tert-butyl ether (MTBE) (600 mL) and collect the precipitate (benzyltrimethylammonium bromide) by filtration and wash with MTBE (200 mL). Filter the organics through Celite® and concentrate to provide the subtitled product (23.0 g, >95%) as an orange solid that may be used without purification. 1H NMR (DMSO-d6) δ 3.69 (s, 3H), 7.14 (s, 2H), 9.32 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
LC Dorman - The Journal of Organic Chemistry, 1966 - ACS Publications
It was demonstrated that 2, 6-dibromohydroquinone can be selectively mono-O-alkylated at either the 1 or 4 oxygen depending on whether the monoanion or dianion is being alkylated. …
Number of citations: 8 pubs.acs.org
E Marková, P Kučerová, J Skopalová… - Electroanalysis, 2015 - Wiley Online Library
Electrooxidation of 2,4,6‐tribromophenol on platinum gauze electrode in 90 % (v/v) alcohol (methanol, ethanol, propan‐1‐ol, butan‐1‐ol) was studied. Products were investigated by …
YM Goo - 1979 - search.proquest.com
The constituents of three species of a marine sponge, Aplysina fistularis, were examined by gas chromatography/mass spectrometry (GC/MS), high pressure liquid chromatography (…
Number of citations: 7 search.proquest.com
MR Maurya, V Prakash, TA Dar, M Sankar - ACS omega, 2023 - ACS Publications
Complex 2,3,12,13-tetracyano-5,10,15,20-tetraphenylporphyrinatooxidovanadium(IV) {[V IV OTPP(CN) 4 ], 2} has been prepared by nucleophilic substitution of β-bromo groups of the …
Number of citations: 3 pubs.acs.org
N Yokoyama, GN Walker, AJ Main… - Journal of medicinal …, 1995 - ACS Publications
Aryloxamic acids 7 and 23,(arylamino) acetic acids 29, arylpropionic acids 33, arylthioacetic acids 37, and (aryloxy) acetic acid 41 related to L-triiodothyronine (L-T3) were prepared and …
Number of citations: 102 pubs.acs.org
J Xu - 1997 - search.proquest.com
This thesis presents new intramolecular hydrogen transfer reactions of radicals, and the application of these reactions to problems in organic synthesis. Chapter 2 reports a series of …
Number of citations: 0 search.proquest.com
J Schäfer - 2018 - opus.bibliothek.uni-wuerzburg.de
In the first part of this thesis, the synthesis of a series of bistriarylamine (bisTAA) compounds was presented. On the one hand, the substitution pattern of the TAA at the benzene bridging …
Number of citations: 5 opus.bibliothek.uni-wuerzburg.de
M Yang, X Zhang, Q Liang, B Yang - Water research, 2019 - Elsevier
Water disinfection can result in the unintended formation of halogenated disinfection byproducts (DBPs), which have been the subject of intensive investigation over the past 40 years. …
Number of citations: 155 www.sciencedirect.com
S Kajigaeshi, T Kakinami, H Tokiyama, T Hirakawa… - Chemistry …, 1987 - journal.csj.jp
In the case of the preparation of 2,4,6-tribromophenol (1la), 3-methoxy-2,4,6- tribromophenol (1f), 2,4-dibromo-6-nitrophenol (1 Page 1 CHEMISTRY LETTERS, pp. 627-630, 1987. (C) …
Number of citations: 115 www.journal.csj.jp
S Kali, M Khan, MS Ghaffar, S Rasheed… - Environmental …, 2021 - Elsevier
Disinfection is considered as a vital step to ensure the supply of clean and safe drinking water. Various approaches are adopted for this purpose; however, chlorination is highly …
Number of citations: 95 www.sciencedirect.com

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